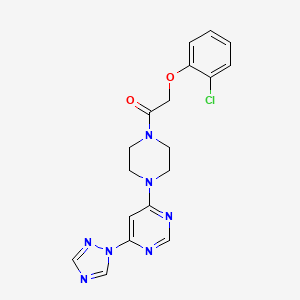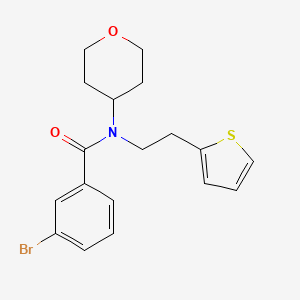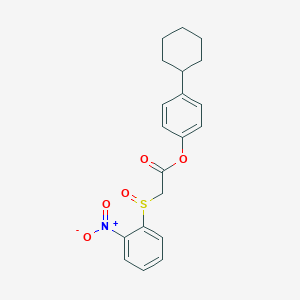
2-(Trifluoromethyl)-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethyl group is a functional group that has the formula -CF3 . It plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Trifluoromethyl groups can be introduced into organic motifs via various methods . One method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Chemical Reactions Analysis
Trifluoromethyl groups play an important role in various chemical reactions . They are often involved in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Mecanismo De Acción
The mechanism of action of TFMI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, TFMI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. TFMI also inhibits the activity of protein kinase C, a signaling molecule that is involved in cell growth and proliferation. These activities suggest that TFMI may have potential as a chemotherapeutic agent.
Biochemical and Physiological Effects
TFMI has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that TFMI can induce apoptosis, or programmed cell death, in cancer cells. TFMI has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, TFMI has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFMI is its high reactivity and versatility. TFMI can be easily modified to produce a variety of derivatives, which makes it a valuable building block for organic synthesis. TFMI is also highly stable and can be stored for long periods of time without degradation. However, one of the limitations of TFMI is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
The potential applications of TFMI are vast, and there are many avenues for future research. One area of interest is the development of TFMI derivatives with improved pharmacological properties. For example, TFMI derivatives that are more selective for certain enzymes or receptors may have improved efficacy and lower toxicity. Another area of interest is the use of TFMI as a building block for the synthesis of new materials, such as polymers and nanoparticles. Finally, the potential use of TFMI as a tool for studying various biological processes, such as DNA replication and repair, remains an active area of research.
Conclusion
In conclusion, TFMI is a highly reactive and versatile compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis of TFMI is relatively straightforward, and the compound is highly stable and pure. TFMI has been shown to exhibit potent antitumor activity and has potential as a treatment for Alzheimer's disease and other neurological disorders. However, the high cost of TFMI may limit its use in large-scale experiments. Future research should focus on the development of TFMI derivatives with improved pharmacological properties and the use of TFMI as a tool for studying various biological processes.
Métodos De Síntesis
The synthesis of TFMI involves the reaction of 2,3-dihydroindene with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the trifluoromethyl group substitutes one of the hydrogen atoms in the indene ring. The resulting product is a white crystalline solid that is highly pure and stable.
Aplicaciones Científicas De Investigación
TFMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, TFMI has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. TFMI has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Safety and Hazards
Propiedades
IUPAC Name |
2-(trifluoromethyl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(8)14/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHAZSIGRQHKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748380.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde](/img/structure/B2748381.png)





![N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2748390.png)
![3-Tert-butyl-1-{1-[1-(prop-2-enoyl)piperidin-3-yl]ethyl}urea](/img/structure/B2748391.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B2748392.png)
![(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2748393.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2748399.png)

